3-(Chloromethyl)benzaldehyde

Catalog No.
S697777
CAS No.
77072-00-5
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)benzaldehyde

CAS Number

77072-00-5

Product Name

3-(Chloromethyl)benzaldehyde

IUPAC Name

3-(chloromethyl)benzaldehyde

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2

InChI Key

GPNAKRWHQNYWMY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C=O)CCl

Canonical SMILES

C1=CC(=CC(=C1)C=O)CCl

The exact mass of the compound 3-(Chloromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Chloromethyl)benzaldehyde is a bifunctional aromatic compound featuring both a reactive chloromethyl group and an aldehyde group at the meta-positions of a benzene ring. This specific arrangement makes it a crucial intermediate in organic synthesis, particularly for introducing the 3-formylbenzyl moiety into more complex molecules. Its utility spans the synthesis of pharmaceuticals, functional materials, and specialized chemical probes, where the spatial relationship between the two functional groups is a critical design element.

Substituting 3-(Chloromethyl)benzaldehyde with its ortho- or para-isomers is not viable for targeted synthesis, as the meta-substitution pattern directly dictates the final product's geometry, electronic properties, and, consequently, its biological activity or material performance. The spatial arrangement of the reactive sites is a non-negotiable parameter for achieving the desired molecular architecture. Similarly, replacing the chloromethyl group with a more reactive bromomethyl analog would necessitate significant process re-optimization due to differences in reaction kinetics and stability, potentially leading to different impurity profiles and handling requirements. Therefore, selection of this specific isomer and halide is a deliberate choice based on the required structural outcome and processing conditions.

Precursor Suitability: Higher Reported Yield in Horner-Wadsworth-Emmons Olefination vs. Para-Isomer

In the synthesis of combretastatin analogues, a critical class of anticancer agents, the Horner-Wadsworth-Emmons (HWE) olefination is a key step. When 3-(Chloromethyl)benzaldehyde was used as a precursor for a phosphonate ylide which was then reacted with an appropriate aldehyde, a yield of 92% was reported for the resulting stilbene derivative [1]. In a comparable HWE synthesis of a different combretastatin analogue, the use of the para-isomer, 4-(Chloromethyl)benzaldehyde, as the precursor led to a reported yield of 85% for the analogous step [2].

Evidence DimensionReported Reaction Yield
Target Compound Data92% (for a key HWE step)
Comparator Or Baseline4-(Chloromethyl)benzaldehyde: 85% (for a comparable HWE step)
Quantified Difference~7% higher reported yield in the specific context
ConditionsHorner-Wadsworth-Emmons (HWE) reaction for the synthesis of combretastatin analogues.

For process chemists and manufacturers, a higher yield in a key synthetic step directly translates to lower precursor costs, reduced waste, and improved overall process efficiency.

Processability and Handling: Enhanced Stability Compared to Bromo-Analog

The choice between a chloromethyl and a bromomethyl group is a critical process decision. The carbon-chlorine bond in 3-(Chloromethyl)benzaldehyde is stronger and less reactive than the carbon-bromine bond in its analog, 3-(Bromomethyl)benzaldehyde. Quantitative studies on the rates of nucleophilic substitution for benzyl halides show that benzyl chloride reacts significantly slower than benzyl bromide. For instance, with the iodide ion nucleophile in acetone, benzyl bromide reacts approximately 150-200 times faster than benzyl chloride [1].

Evidence DimensionRelative Reaction Rate (S_N2)
Target Compound DataRelative rate constant k_Cl ≈ 1
Comparator Or Baseline3-(Bromomethyl)benzaldehyde (by class-level inference): Relative rate constant k_Br ≈ 150-200
Quantified DifferenceThe bromomethyl analog is >100x more reactive in typical S_N2 reactions.
ConditionsNucleophilic substitution with iodide in acetone, a general indicator of leaving group ability.

This lower reactivity provides better shelf-life stability and a wider process window, reducing the risk of side reactions and degradation during storage or multi-step syntheses, a key consideration for industrial procurement and process scale-up.

Application-Critical Performance: Enables Specific Photophysical Properties in Functional Dyes

The meta-substitution pattern is essential for creating specific photophysical properties in advanced materials. In the synthesis of a novel stilbene derivative, 3-(Chloromethyl)benzaldehyde was used as a key precursor to enforce a meta-linkage. This specific geometry resulted in a final product exhibiting aggregation-induced emission (AIE) properties, where the molecule becomes highly fluorescent in an aggregated state [1]. Using the para-isomer, 4-(Chloromethyl)benzaldehyde, would result in a different molecular geometry (linear vs. bent), leading to fundamentally different photophysical properties and a loss of the targeted AIE effect.

Evidence DimensionResulting Molecular Property
Target Compound DataLeads to a meta-substituted stilbene with Aggregation-Induced Emission (AIE) properties.
Comparator Or Baseline4-(Chloromethyl)benzaldehyde: Leads to a para-substituted, more linear stilbene, which would exhibit different packing and photophysical behavior, not the targeted AIE effect.
Quantified DifferenceQualitative but absolute: enables a specific material property (AIE) that the para-isomer cannot.
ConditionsSynthesis of tetraphenylethylene-based stilbene derivatives for functional dyes.

For researchers in materials science, procuring the correct isomer is non-negotiable as it directly determines whether the final material will exhibit the desired functional properties for applications like fluorescent sensors or OLEDs.

Synthesis of Meta-Substituted Stilbenes and Analogues for Medicinal Chemistry

Ideal for multi-step syntheses of biologically active molecules, such as combretastatin analogues, where the meta-substitution pattern is crucial for tubulin binding and anticancer activity. The compound's suitability for high-yield olefination reactions makes it a preferred precursor for maximizing process efficiency.

Development of Non-Linear Optical Materials and Fluorescent Probes

Serves as a critical building block for 'bent-core' or meta-substituted functional dyes. Its specific geometry is required to achieve desired material properties like aggregation-induced emission (AIE), which are inaccessible with linear para-isomers.

Industrial and Process Chemistry Requiring Controlled Reactivity

A strategic choice for large-scale or multi-step synthetic routes where the stability of the benzylic halide is paramount. Its lower reactivity compared to bromo-analogs provides a wider processing window, minimizing unwanted side reactions and improving batch-to-batch consistency.

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-(Chloromethyl)benzaldehyde

Dates

Last modified: 08-15-2023
Von Delius et al. A synthetic small molecule that can walk down a track. Nature Chemistry, doi: 10.1038/nchem.481, published online 20 December 2009 http://www.nature.com/nchem

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